ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the dihydropyridazine class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:
- Ethyl carboxylate group at position 3, contributing to solubility and esterase-mediated metabolism.
- 4-Methylphenyl group at position 1, enhancing lipophilicity and steric bulk.
- 6-oxo group, enabling hydrogen bonding and tautomerization.
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-4-5-7-17(15)22)12-19(25)24(23-20)16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTFQZGIWJTBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Substituent Impact Analysis:
Position 1 :
- Position 4: (2-Fluorophenyl)methoxy (target): Fluorine’s inductive effect could stabilize the aromatic ring and reduce metabolic oxidation. Carbamoylmethoxy (): Amide group enhances hydrogen-bonding capacity, possibly improving target selectivity.
Physicochemical Properties
Melting Points :
- Analogs with polar substituents (e.g., hydroxyl in 12d, ) exhibit higher MPs (220–223°C) due to hydrogen bonding.
- Bulky groups (e.g., trifluoromethyl in 12c, ) lower MPs (106–110°C) by disrupting crystal packing. The target’s 2-fluorophenylmethoxy may balance polarity and steric effects, suggesting a moderate MP.
Synthetic Yields :
Structural and Computational Insights
- Ring Puckering: Methods in could quantify puckering amplitudes for the dihydropyridazine ring. Substituents at position 4 (e.g., bulky benzyloxy) may induce non-planarity, affecting binding pocket compatibility.
- Crystallography Tools :
- SHELX () and ORTEP () are widely used for structural determination. The target’s crystal structure could clarify conformational preferences relative to analogs.
Biological Activity
Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and therapeutic potential, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound can be described by its chemical formula and structure, which significantly influence its biological activity. The presence of a fluorine atom and various aromatic groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods often include the use of fluorinated precursors and various coupling reactions that introduce the methoxy and carboxylate functionalities.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (breast cancer) | 5.2 | Induction of apoptosis |
| Similar derivative | A549 (lung cancer) | 3.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Studies
A notable case study involved the application of this compound in a preclinical model for rheumatoid arthritis. The results indicated a reduction in joint inflammation and damage, supporting its therapeutic potential in autoimmune conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : It likely disrupts bacterial membranes or inhibits essential bacterial enzymes.
- Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
